molecular formula C12H6FN5 B11872427 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 89454-06-8

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

Cat. No.: B11872427
CAS No.: 89454-06-8
M. Wt: 239.21 g/mol
InChI Key: MWGOTTLCEZKSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including potential anticancer, antibacterial, and antifungal properties . The presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves multistep reactions. One common synthetic route includes the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This intermediate is then reacted with various 1,2- and 1,3-binucleophiles to yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods often employ multicomponent condensation reactions (MCRs) as an alternative approach, which can streamline the synthesis process and improve yields .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include benzaldehyde, malononitrile, ethyl cyanoacetate, and various binucleophiles . The major products formed from these reactions are often substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR) and disrupting cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: Lacks the fluorophenyl group, which may result in different biological activities.

    1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its chemical reactivity and biological properties.

    1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: The presence of a methoxy group can influence its pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89454-06-8

Molecular Formula

C12H6FN5

Molecular Weight

239.21 g/mol

IUPAC Name

1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H

InChI Key

MWGOTTLCEZKSNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.